TFT can be incorporated into DNA in place of thymine during replication. Researchers can then use these "trifluorinated" DNA molecules to study various aspects of DNA replication and repair processes. By observing how cells handle the presence of TFT, scientists can gain insights into the mechanisms of these crucial biological processes. Source: "Carbon-Fluorine Compounds: Chemistry, Biochemistry and Biological Applications":
Some studies have explored the potential of TFT as an antiviral agent. The idea is that viruses, like some bacteria, rely on their own DNA replication machinery to reproduce. By incorporating TFT into their newly synthesized DNA, researchers hypothesize that viral replication could be disrupted, potentially leading to antiviral effects. However, further research is needed to determine the efficacy and safety of TFT as a therapeutic agent. Source: "Trifluorinated Nucleosides as Potential Antiviral Agents": )
5-(Trifluoromethyl)uracil is a fluorinated derivative of uracil, characterized by the presence of a trifluoromethyl group at the 5-position of the uracil ring. Its chemical formula is , and it has a molecular weight of approximately 180.086 g/mol . The compound is notable for its unique structural features, which include a pyrimidine ring with two keto groups and the trifluoromethyl substituent, contributing to its distinctive chemical reactivity and biological properties.
5-(Trifluoromethyl)uracil exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an:
The synthesis of 5-(trifluoromethyl)uracil can be achieved through several methods:
The applications of 5-(trifluoromethyl)uracil extend across various fields:
Studies on the interactions of 5-(trifluoromethyl)uracil with biological macromolecules have revealed insights into its mechanism of action:
Several compounds share structural similarities with 5-(trifluoromethyl)uracil. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Uracil | Base structure without fluorine | Natural nucleobase; serves as a building block for RNA |
| 5-Fluorouracil | Fluorine at the 5-position | Widely used as an anticancer agent; inhibits thymidylate synthase |
| 5-Bromouracil | Bromine at the 5-position | Acts as a mutagen; used in research on DNA replication |
| 2'-Deoxy-5-trifluoromethyluridine | Trifluoromethyl group on deoxyribose | Potential antiviral properties; modified nucleoside analog |
The uniqueness of 5-(trifluoromethyl)uracil lies in its trifluoromethyl substitution, which significantly alters its electronic properties compared to other halogenated or unmodified uracil derivatives. This modification enhances its lipophilicity and potentially improves its bioavailability and efficacy in therapeutic applications.
The synthesis of 5-(trifluoromethyl)uracil was first reported in the 1960s, concurrent with broader efforts to develop fluorinated pyrimidines as anticancer agents. Early methods involved direct fluorination of uracil derivatives, though yields were often limited by reaction selectivity. A pivotal advancement occurred in 1995 with the development of a chlorination-based process starting from thymine, enabling scalable production of intermediates such as 2,4-dichloro-5-trichloromethylpyrimidine, which could be defluorinated to yield the target compound.
Modern synthetic routes employ trifluoromethyl iodide (CF₃I) as a radical source, catalyzed by FeSO₄, H₂O₂, and dimethyl sulfoxide (DMSO), achieving high yields (moderate to excellent) and enabling industrial-scale production. This methodology, pioneered by Tetsu Yamakawa’s team, demonstrated the feasibility of direct trifluoromethylation of uracil under mild conditions, bypassing traditional nucleophilic substitution challenges.
The compound’s structure features:
The SMILES representation is FC(F)(F)C1=CNC(=O)NC1=O, reflecting the planar pyrimidine ring with CF₃ at C5.
Key identifiers and synonyms include:
| Property | Value |
|---|---|
| IUPAC Name | 5-(Trifluoromethyl)-1H-pyrimidine-2,4-dione |
| Common Synonyms | Trifluorothymine, 5-TFMU, 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)- |
| CAS Registry Number | 54-20-6 |
| PubChem CID | 5899 |
| Molecular Weight | 180.09 g/mol |
This nomenclature adheres to IUPAC guidelines, emphasizing the substituent’s position and the parent uracil structure.
5-(Trifluoromethyl)uracil is a precursor to trifluridine (5-trifluoromethyl-2'-deoxyuridine), a nucleoside analog used in combination with tipiracil (a thymidine phosphorylase inhibitor) to treat metastatic colorectal cancer. The CF₃ group enhances:
The compound’s reactivity is central to its utility:
Iron-catalyzed trifluoromethylation represents a significant advancement in the synthesis of 5-(trifluoromethyl)uracil, offering an economical and efficient approach using trifluoromethyl iodide as the trifluoromethyl source [1] [7]. The methodology employs ferrous sulfate, hydrogen peroxide, and sulfuric acid as the catalytic system, generating trifluoromethyl radicals from trifluoromethyl iodide under mild conditions [30].
Research conducted by Yamakawa and colleagues demonstrated that trifluoromethyl radicals can be generated from trifluoromethyl iodide using a reagent system composed of ferrous sulfate, hydrogen peroxide, and dimethyl sulfoxide [30]. This catalytic system has been successfully scaled to utilize 40 kilograms of uracil as starting material, demonstrating the industrial viability of this approach [7]. The reaction proceeds through radical intermediates, with the iron catalyst facilitating the generation of trifluoromethyl radicals that subsequently attack the C-5 position of uracil [30].
Table 1: Iron-Catalyzed Trifluoromethylation Reaction Conditions
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Catalyst | Ferrous sulfate·7 hydrate | 52-99% |
| Oxidant | Hydrogen peroxide | - |
| Acid | Sulfuric acid | - |
| Solvent | Dimethyl sulfoxide/Water | - |
| Temperature | 100°C | - |
| Scale | Up to 40 kg uracil | - |
The catalytic system demonstrates excellent functional group tolerance and can be applied to various substituted uracils [7]. The reaction mechanism involves the formation of trifluoromethyl radicals through the interaction of trifluoromethyl iodide with the iron-based oxidizing system, followed by radical addition to the electron-rich pyrimidine ring [32].
Optimization studies using metal-organic frameworks have revealed that the combination of trifluoromethyl iodide with magnesium-based frameworks, ferrocene, hydrogen peroxide, and sulfuric acid in dimethyl sulfoxide and water at 100°C provides good yields of trifluoromethylated products [32]. The use of ultra-pure ferrous chloride (99.998% purity) results in equally efficient trifluoromethylation, confirming the iron-based nature of the catalytic system [34].
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-trifluoromethyl bonds in uracil derivatives [9] [29]. Palladium-catalyzed systems have demonstrated particular effectiveness, with the first palladium-catalyzed aryl-trifluoromethyl bond-forming reaction reported using aryl chlorides and triethylsilyl trifluoromethane as the trifluoromethyl source [29].
The palladium-catalyzed trifluoromethylation employs ligand systems such as Xantphos to facilitate the challenging aryl-trifluoromethyl reductive elimination step [29]. Research has shown that aryl-trifluoromethyl reductive elimination from palladium complexes can be achieved upon heating to 80°C for three hours, suggesting that carbon-trifluoromethyl bond formation by transition metal catalysis should be more straightforward than carbon-fluorine bond formation [29].
Table 2: Transition Metal Catalysts for Trifluoromethylation
| Metal | Ligand System | Trifluoromethyl Source | Substrate Scope | Efficiency |
|---|---|---|---|---|
| Palladium | Xantphos | Triethylsilyl trifluoromethane | Aryl chlorides | Good |
| Copper | 1,10-Phenanthroline | Trifluoromethyl iodide | Electron-poor aryl iodides | Moderate |
| Nickel | Bidentate phosphines | Trifluoromethyl iodide | Limited scope | Emerging |
Copper-catalyzed trifluoromethylation reactions have also been developed, with electron-poor aryl iodides being converted to benzotrifluorides using catalytic copper iodide and 1,10-phenanthroline [29]. The reaction may proceed through generation of a copper-trifluoromethyl complex followed by oxidative addition to form an arylcopper intermediate, though details of the reaction mechanism remain under investigation [29].
Nickel-catalyzed systems represent an emerging area of development, with recent breakthroughs highlighting the feasibility of developing nickel-catalyzed trifluoromethylation using oxidatively-induced reductive elimination [10]. The challenge with nickel systems has been achieving aryl-trifluoromethyl reductive elimination from nickel complexes, which has not yet been realized under standard conditions [10].
The chlorination-trifluoromethylation sequential approach represents a well-established synthetic route to 5-(trifluoromethyl)uracil, beginning with the selective chlorination of uracil derivatives using phosphorus oxychloride [4] [21]. This methodology has been extensively developed for industrial applications due to its reliability and scalability [4].
The process typically involves the treatment of thymine or 5-iodouracil with phosphorus oxychloride under controlled conditions to generate dichloropyrimidine intermediates [4] [21]. Research has demonstrated that thymine can be chlorinated under mild conditions using phosphorus oxychloride, followed by subsequent trifluoromethylation to yield the desired product [4].
Table 3: Phosphorus Oxychloride Chlorination Parameters
| Starting Material | Reagent | Temperature | Time | Intermediate Yield |
|---|---|---|---|---|
| Thymine | Phosphorus oxychloride | 105-108°C | 24 hours | Good |
| 5-Iodouracil | Phosphorus oxychloride | Reflux | 24 hours | Excellent |
| Orotic acid | Phosphorus oxychloride/Phosphorus pentachloride | Reflux | 48 hours | Moderate |
The chlorination process using phosphorus oxychloride has been optimized through systematic studies examining reaction temperature, time, and reagent stoichiometry [12]. The synthesis of 2,4-dichloropyrimidine-6-carbonyl chloride from orotic acid using phosphorus oxychloride and phosphorus pentachloride has been reported, demonstrating the versatility of this approach [12].
Patent literature describes improved processes where 5-iodouracil undergoes chlorination reaction with phosphorus oxychloride to obtain 2,4-dichloro-5-iodopyrimidine intermediates [21]. These intermediates can then be subjected to trifluoromethylation reactions using various trifluoromethylating agents [21].
Nucleophilic trifluoromethylation using trimethylsilyl trifluoromethane represents a complementary approach to the electrophilic and radical methods [15] [16]. The Ruppert-Prakash reagent, as trimethylsilyl trifluoromethane is commonly known, has become widely used for nucleophilic trifluoromethylation due to its stability and effectiveness [16].
The mechanism of anion-initiated trifluoromethyl transfer from trimethylsilyl trifluoromethane involves the liberation of trifluoromethide anion through activation with an initiator [15] [17]. Detailed kinetic studies have revealed that trifluoromethyl transfer proceeds via a carbanion pathway, with the rate dictated by the identity of the electrophile, the concentration of the initiating anion, and the electrophile to reagent concentration ratio [15].
Table 4: Nucleophilic Trifluoromethylation Conditions
| Initiator | Concentration | Selectivity | Reaction Rate | Product Ratio |
|---|---|---|---|---|
| Tetrabutylammonium fluoride | 75 μmol | High | Fast | 95:5 |
| Potassium fluoride | Variable | Moderate | Medium | 85:15 |
| Cesium fluoride | Low | High | Slow | 90:10 |
The effectiveness of different silyl reagents has been systematically evaluated, with trimethylsilyl trifluoromethane showing superior performance compared to triethylsilyl trifluoromethane and triisopropylsilyl trifluoromethane [15]. Reactions employing triethylsilyl trifluoromethane provided lower selectivity and proceeded very rapidly, even at low initiator concentrations, while triisopropylsilyl trifluoromethane reactions proceeded slowly and required high initiator concentrations [15].
Solid-phase synthesis techniques have been developed for the preparation of 5-(trifluoromethyl)uracil derivatives, offering advantages in terms of purification and automation [7]. The methodology involves linking ester precursors to Wang resin, enabling the preparation of trifluoromethyl-substituted uracils with good yields and moderate to very good purity [7].
Research has demonstrated that linking esters to Wang resin allows for the preparation of 3-aryl and 3-alkyl-6-(difluorophenylmethyl)uracils in yields ranging from 67-89% with purities between 65-99% [7]. Thiouracils can also be prepared using this approach, though yields and purities are somewhat lower, ranging from 55-63% yield and 61-73% purity [7].
Table 5: Solid-Phase Synthesis Results
| Product Type | Yield Range | Purity Range | Advantages |
|---|---|---|---|
| 3-Aryl uracils | 67-89% | 65-99% | High purity |
| 3-Alkyl uracils | 70-85% | 70-95% | Good yields |
| Thiouracils | 55-63% | 61-73% | Structural diversity |
Fluorous synthesis techniques have also been implemented, utilizing tagged esters with fluorous groups [7]. The fluorous synthesis approach was accomplished using tagged esters, with uracils obtained in good yields ranging from 52-99% [7]. This methodology offers advantages in terms of product isolation and purification through fluorous-based separation techniques.
The solid-phase and fluorous approaches provide alternative synthetic pathways that complement traditional solution-phase methods, particularly for library synthesis and high-throughput applications [7]. These techniques enable the rapid preparation of diverse trifluoromethyl uracil libraries with simplified purification procedures [7].
Industrial-scale production of 5-(trifluoromethyl)uracil requires careful optimization of catalyst systems to achieve maximum efficiency while maintaining cost-effectiveness [1] [23]. Catalyst selection studies have focused on identifying systems that provide high turnover numbers, long catalyst lifetimes, and minimal environmental impact [23].
Iron-based catalysts have emerged as particularly attractive for industrial applications due to their low cost, abundance, and reduced environmental concerns compared to precious metal alternatives [6] [23]. Research has demonstrated that iron catalysts can achieve high efficiency in trifluoromethylation reactions while operating under relatively mild conditions [6].
Table 6: Industrial Catalyst Performance Comparison
| Catalyst System | Activity | Cost | Environmental Impact | Scalability |
|---|---|---|---|---|
| Iron-based | High | Low | Minimal | Excellent |
| Copper-based | Moderate | Medium | Low | Good |
| Palladium-based | Very High | High | Moderate | Limited |
Optimization studies have revealed that catalyst loadings as low as 2.5 mol% can be used without loss of efficiency in certain systems [22]. The evaluation of catalyst loading effects on reaction efficiency has shown that careful optimization can significantly reduce catalyst requirements while maintaining high product yields [22].
Process intensification through continuous manufacturing has been developed for related pharmaceutical compounds, demonstrating the potential for applying similar approaches to 5-(trifluoromethyl)uracil production [20]. The use of plug-flow reactors enables access to increased reaction temperatures, resulting in shorter reaction times and improved overall process efficiency [20].
Environmental considerations in the industrial production of 5-(trifluoromethyl)uracil encompass solvent selection, waste minimization, and energy efficiency [24] [25]. Green chemistry principles have been applied broadly to improve both yield and quality while decreasing the use of reagents, catalysts, and solvents [24].
Economic analysis of different synthetic routes has revealed significant variations in production costs, with optimized routes achieving costs of 4-5 currency units per kilogram compared to 18-23 currency units per kilogram for less efficient approaches [25]. The development of alternative manufacturing configurations with significantly smaller footprints has been motivated by the desire to create more sustainable processes [20].
Table 7: Environmental and Economic Metrics
| Route | Cost (units/kg) | Solvent Waste | Energy Requirements | Environmental Score |
|---|---|---|---|---|
| Optimized iron-catalyzed | 4-5 | Low | Moderate | Excellent |
| Traditional multi-step | 18-20 | High | High | Poor |
| Continuous flow | 8-10 | Medium | Low | Good |
The implementation of green chemistry principles has yielded several circular savings in production processes, improving both yield and quality while decreasing the use of reagents, catalysts, and solvents [24]. Solvent recycling capabilities have been increased, allowing for the elimination of thousands of tons of virgin materials and continued resource savings for production, transportation, and waste management [24].
Process optimization has focused on reducing the number of primary unit operations, with intensified continuous manufacturing processes achieving a 67% reduction in unit operations compared to traditional batch processes [20]. The scale-up process has successfully achieved production rates of 8 kilograms per day, making synthesis methods highly suitable for industrial applications [20].
5-(Trifluoromethyl)uracil exhibits a planar pyrimidine ring structure with a trifluoromethyl substituent at the C-5 position. The compound adopts an achiral configuration with no defined stereocenters and displays no optical activity [1] [2]. The molecular framework consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2 and 4 [1] [3].
Table 1: Molecular and Electronic Configuration Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃F₃N₂O₂ |
| Molecular Weight (g/mol) | 180.0847 |
| CAS Number | 54-20-6 |
| IUPAC Name | 5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
| SMILES | FC(F)(F)C1=CNC(=O)NC1=O |
| InChI | InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12) |
| InChI Key | LMNPKIOZMGYQIU-UHFFFAOYSA-N |
| Stereochemistry | ACHIRAL |
| Defined Stereocenters | 0/0 |
| Optical Activity | NONE |
| Charge | 0 |
The electronic configuration is significantly influenced by the electron-withdrawing trifluoromethyl group, which increases the electron affinity of the system [4]. The presence of the CF₃ group dramatically affects the chemical properties through its high electronegativity and inductive effects [5]. The compound forms complex three-dimensional structures characterized by unique hydrogen bonding patterns, creating pseudo-hexagonal channels aligned along specific crystallographic directions [5].
The NMR spectroscopic profile of 5-(Trifluoromethyl)uracil provides detailed structural information across multiple nuclei. In ¹H NMR spectroscopy, the aromatic proton at the C-6 position appears as a characteristic singlet at 7.79 ppm in DMSO-d₆, while the NH protons exhibit broad signals at 10.79 and 11.40 ppm [4]. The ¹³C NMR spectrum reveals distinct signals for the carbonyl carbons at 161.0 ppm (C-2) and 150.8 ppm (C-4), with the aromatic carbons appearing at 138.6 ppm (C-6) and 109.5 ppm (C-5) [4]. The trifluoromethyl carbon exhibits a characteristic quartet pattern between 119.68 and 112.80 ppm due to coupling with fluorine nuclei [4].
Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Position/Assignment | Chemical Shift (ppm) | Solvent/Conditions | Coupling/Multiplicity |
|---|---|---|---|---|
| ¹H NMR | H-6 (aromatic) | 7.79 (s, 1H) | DMSO-d₆ | Singlet |
| ¹H NMR | NH protons | 10.79, 11.40 (br s) | DMSO-d₆ | Broad singlets |
| ¹³C NMR | C-2 (carbonyl) | 161.0 | DMSO-d₆ | Not specified |
| ¹³C NMR | C-4 (carbonyl) | 150.8 | DMSO-d₆ | Not specified |
| ¹³C NMR | C-5 (aromatic) | 109.5 | DMSO-d₆ | Not specified |
| ¹³C NMR | C-6 (aromatic) | 138.6 | DMSO-d₆ | Not specified |
| ¹³C NMR | CF₃ group | 119.68-112.80 (q) | DMSO-d₆ | Quartet (J-coupling with F) |
| ¹⁹F NMR | CF₃ group | -61.21 to -60.25 | D₂O/CDCl₃ | Singlet (3F) |
The infrared spectrum of 5-(Trifluoromethyl)uracil displays characteristic absorption bands that provide definitive structural confirmation [6] [7]. The carbonyl stretching vibrations appear as very strong bands at 1755 cm⁻¹ (C-2 carbonyl) and 1715 cm⁻¹ (C-4 carbonyl), representing the most diagnostic features in the spectrum [6]. The N-H stretching vibrations are observed in the 3400-3125 cm⁻¹ region, with ring NH groups appearing at lower frequencies [6]. The aromatic C=C stretching appears at 1650 cm⁻¹, while the characteristic ring breathing mode is observed at 1240 cm⁻¹ [6] [7].
Table 6: Infrared (IR) Spectroscopic Assignments
| Wavenumber (cm⁻¹) | Assignment | Intensity | Comments |
|---|---|---|---|
| 3400-3200 | N-H stretching (NH groups) | Medium-Strong | Typical NH stretching region |
| 3180-3125 | N-H stretching (ring NH) | Medium | Ring NH groups |
| 1755 | C=O stretching (C-2) | Very Strong | Higher frequency C=O |
| 1715 | C=O stretching (C-4) | Very Strong | Lower frequency C=O |
| 1650 | C=C aromatic stretching | Very Strong | Aromatic character |
| 1450 | Ring vibrations | Strong | Complex ring vibrations |
| 1420 | N-H bending | Very Strong | NH deformation |
| 1298 | Ring stretching | Very Strong | Ring skeletal vibrations |
| 1240 | Ring breathing (Kekule type) | Very Strong | Characteristic ring mode |
| 1200-1000 | C-F stretching modes | Strong-Medium | CF₃ group vibrations |
| 885 | N-H out-of-plane bending | Very Strong | Out-of-plane NH |
| 795 | C=O out-of-plane bending | Strong | Carbonyl bending |
| 768 | C=O out-of-plane bending | Strong | Carbonyl bending |
Mass spectrometric analysis reveals characteristic fragmentation patterns that reflect the molecular structure and stability of different molecular fragments [8]. The molecular ion peak appears at m/z 180, corresponding to the intact molecule [8]. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 179 typically represents the base peak [8]. Significant fragmentation occurs with loss of the trifluoromethyl group, producing ions at m/z 137 [M-CF₃]⁺ [8]. The base peak in positive ion mode appears at m/z 68, indicating a major fragmentation pathway [8].
Table 7: Mass Spectrometric Fragmentation Patterns
| m/z | Assignment | Relative Intensity (%) | Fragmentation Pattern |
|---|---|---|---|
| 180 | [M]⁺- (molecular ion) | Variable | Molecular ion peak |
| 179 | [M-H]⁻ | 100 (negative mode) | Deprotonated molecule |
| 137 | [M-CF₃]⁺ | Medium | Loss of CF₃ group |
| 110 | [M-CF₃O]⁺ | Medium | Loss of CF₃O |
| 68 | Base peak | 100 (positive mode) | Major fragmentation |
| 69 | CF₃⁺ | Medium-High | CF₃ cation |
| 51 | CF₂H⁺ | Medium | CF₂H fragment |
| 42 | C₂H₂N⁺ | Low-Medium | Ring fragment |
5-(Trifluoromethyl)uracil demonstrates notable thermal stability, with melting point values consistently reported in the range of 245-248°C [9] [10] [11] [12]. Various literature sources report slight variations, with the broader range spanning 241-254°C [11] [13] [14]. The compound exists as a white to cream-colored crystalline solid at room temperature, with appearance varying from white to orange to green depending on purity and crystallization conditions [9] [10] [15].
Table 2: Thermal Stability and Phase Behavior
| Property | Value | Source/Comments |
|---|---|---|
| Melting Point (°C) | 245-248 | Most common reported range |
| Melting Point Range (°C) | 241-254 (literature range) | Variation across different sources |
| Decomposition Temperature | No specific data available | Decomposes at high temperatures |
| Boiling Point | No data available | Not determined |
| Flash Point | Flame resistant | Due to fluorine content |
| Thermal Stability | Stable under recommended storage conditions | Avoid extremes of temperature and direct sunlight |
The compound exhibits flame-resistant properties attributed to its fluorine content [11]. Thermal decomposition occurs at elevated temperatures, potentially releasing irritating gases and vapors including carbon monoxide, carbon dioxide, nitrogen oxides, and halides [16] [17]. For optimal stability, storage under cool, dry conditions below 15°C is recommended, avoiding exposure to direct sunlight and extreme temperatures [16] [17].
The solubility profile of 5-(Trifluoromethyl)uracil is characterized by poor water solubility and moderate solubility in organic solvents. Water solubility is extremely limited, with predicted values of 0.441 mg/mL according to ALOGPS calculations [1], while experimental observations classify the compound as essentially insoluble in water [18] [19] [20]. In contrast, the compound demonstrates good solubility in methanol, achieving clear solutions at concentrations up to 50 mg/mL [20].
Table 3: Solubility and Partition Coefficients
| Solvent/Property | Value | Method/Source |
|---|---|---|
| Water Solubility (mg/mL) | 0.441 | ALOGPS prediction |
| Water Solubility (classification) | INSOLUBLE | Experimental observation |
| Methanol Solubility (mg/mL) | 50 (clear) | Experimental |
| log P (octanol/water) | 0.29 to 0.04 | Various computational methods |
| log S | -2.6 | ALOGPS |
| pKa (Strongest Acidic) | 7.6 | Chemaxon prediction |
| pKa (Strongest Basic) | -7 | Chemaxon prediction |
| Physiological Charge | 0 | Chemaxon prediction |
| Polar Surface Area (Ų) | 58.2 | Chemaxon calculation |
Acute Toxic;Irritant